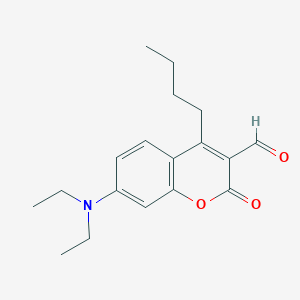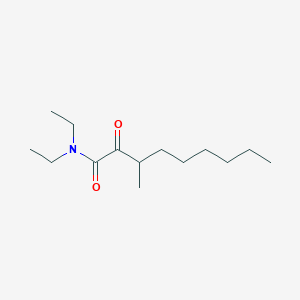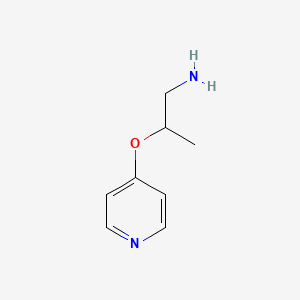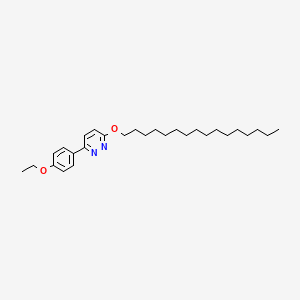
3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxyphenyl)-6-(Hexadecyloxy)pyridazin ist eine organische Verbindung, die zur Familie der Pyridazine gehört. Pyridazine sind heterozyklische aromatische Verbindungen, die einen sechsgliedrigen Ring mit zwei benachbarten Stickstoffatomen enthalten. Diese spezielle Verbindung enthält eine Ethoxyphenylgruppe und eine Hexadecyloxygruppe, die an den Pyridazinring gebunden sind, was sie zu einem einzigartigen und interessanten Molekül für verschiedene wissenschaftliche Anwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Ethoxyphenyl)-6-(Hexadecyloxy)pyridazin umfasst in der Regel die folgenden Schritte:
Bildung des Pyridazinrings: Der Pyridazinring kann durch Reaktion von Hydrazin mit einem 1,4-Diketon oder einem Äquivalent davon synthetisiert werden.
Einführung der Ethoxyphenylgruppe: Die Ethoxyphenylgruppe kann durch eine nucleophile aromatische Substitutionsreaktion eingeführt werden, bei der ein ethoxysubstituiertes Benzolderivat mit dem Pyridazinring reagiert.
Anlagerung der Hexadecyloxygruppe: Die Hexadecyloxygruppe kann durch eine Etherifizierungsreaktion angebracht werden, bei der ein Hexadecyloxyalkohol unter sauren oder basischen Bedingungen mit dem Pyridazinring reagiert.
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-(4-Ethoxyphenyl)-6-(Hexadecyloxy)pyridazin kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde eine Optimierung der Reaktionsbedingungen erfordern, wie z. B. Temperatur, Druck und Katalysatoren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
3-(4-Ethoxyphenyl)-6-(Hexadecyloxy)pyridazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach Art der Substituenten und Reaktionsbedingungen nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH₄) in wasserfreiem Ether.
Substitution: Halogenierte Lösungsmittel und Katalysatoren wie Aluminiumchlorid (AlCl₃) für die elektrophile Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxyphenyl)-6-(Hexadecyloxy)pyridazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich der Entwicklung von Medikamenten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Ethoxyphenyl)-6-(Hexadecyloxy)pyridazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und so deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyridazine ring.
Attachment of the Hexadecyloxy Group: The hexadecyloxy group can be attached through an etherification reaction, where a hexadecyloxy alcohol reacts with the pyridazine ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride (AlCl₃) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Methoxyphenyl)-6-(Hexadecyloxy)pyridazin
- 3-(4-Ethoxyphenyl)-6-(Dodecyloxy)pyridazin
- 3-(4-Ethoxyphenyl)-6-(Octadecyloxy)pyridazin
Einzigartigkeit
3-(4-Ethoxyphenyl)-6-(Hexadecyloxy)pyridazin ist aufgrund seiner spezifischen Kombination von Substituenten einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Die Ethoxyphenyl- und Hexadecyloxygruppen tragen zu seiner Löslichkeit, Reaktivität und potenziellen biologischen Aktivitäten bei, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieawendungen macht.
Eigenschaften
CAS-Nummer |
650603-02-4 |
|---|---|
Molekularformel |
C28H44N2O2 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-6-hexadecoxypyridazine |
InChI |
InChI=1S/C28H44N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-24-32-28-23-22-27(29-30-28)25-18-20-26(21-19-25)31-4-2/h18-23H,3-17,24H2,1-2H3 |
InChI-Schlüssel |
VRIHFAIEFHSKBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
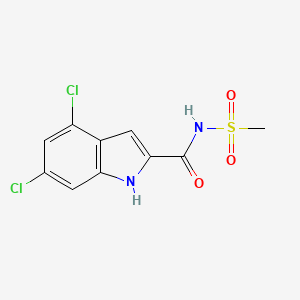
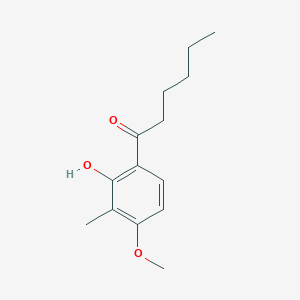

![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
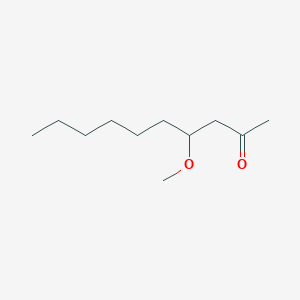
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
